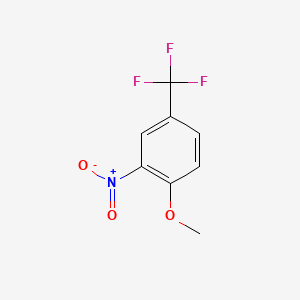
4-Methoxy-3-nitrobenzotrifluoride
Cat. No. B1360095
Key on ui cas rn:
394-25-2
M. Wt: 221.13 g/mol
InChI Key: MAAFHLOZHBKYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06100431
Procedure details


Sodium methoxide (1.35 g; 25 mmol; 2.5 equiv) was slurried in DMSO (10 mL) and cooled in a cool water bath. Nitroethane (0.79 mL; 11 mmol; 1.1 equiv.) and 4-chloro-3-nitrobenzotrifluoride (1; 1.49 mL; 10 mmol) were mixed and added slowly dropwise with cooling such that the temperature remained between 15 and 20° C. After the addition was complete, the reaction mixture was allowed to warm slowly over 3 h from 15 to 18° C. and then stirred overnight at 18° C. to completely consume 1 according to GC analysis. Toluene (10 mL) was added and the mixture was cooled in ice water and 3 N HCl (10 mL; 30 mmol; 3 equiv) was added dropwise such that the temperature remained below 20° C. After the addition the layers were separated, and the organic solution was dried (Na2SO4) and concentrated to afford 2.60 g of crude product. Analysis of this material by 1H NMR and GC indicated that the major product was 6 with 2 and 3 as minor products. 6: 1H NMR (CDCl3) δ 8.127 (d, 1H, J=1.8 Hz); 7.803 (dd, 1 H, J=2.1, 8.7 Hz); 7.203 (d, 1H, J=9.06 Hz); 4.028 (s, 3H). GC (30 m DB-17, 100° C., 3 min; 100-280° C., 15°/min); 280° C., 1 min): tR 9.35 min.
Name
Sodium methoxide
Quantity
1.35 g
Type
reactant
Reaction Step One

Name
Nitroethane
Quantity
0.79 mL
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[N+](CC)([O-])=O.Cl[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[N+:20]([O-:22])=[O:21].Cl>CS(C)=O>[CH3:1][O:2][C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[N+:20]([O-:22])=[O:21] |f:0.1|
|
Inputs


Step One
|
Name
|
Sodium methoxide
|
|
Quantity
|
1.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Two
|
Name
|
Nitroethane
|
|
Quantity
|
0.79 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])CC
|
|
Name
|
|
|
Quantity
|
1.49 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
16.5 (± 1.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at 18° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in a cool water bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added slowly dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling such that the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained between 15 and 20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to completely consume 1 according to GC analysis
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (10 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled in ice water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained below 20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition the layers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic solution was dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 117.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
